2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Overview
Description
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound features a boron atom within a dioxaborolane ring, which is known for its stability and reactivity in forming carbon-boron bonds.
Mechanism of Action
Target of Action
It is known to be used as a reagent in organic synthesis, particularly for borylating arenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. Borylation is a type of chemical reaction where a boron atom is introduced into an organic molecule. In the case of arenes, the boron atom forms a bond with the aromatic ring .
Biochemical Pathways
The borylation of arenes can lead to the formation of organoboronic acids and their derivatives, which are important intermediates in organic synthesis and medicinal chemistry .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would depend on the specific conditions of the reaction it’s used in .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the introduction of a boron atom into an organic molecule, specifically an arene . This can lead to the formation of organoboronic acids and their derivatives, which have various applications in organic synthesis and medicinal chemistry .
Action Environment
The action, efficacy, and stability of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can be influenced by various environmental factors. These include the presence of other reagents, the temperature, and the pH of the reaction environment . It’s also worth noting that the compound is moisture sensitive .
Biochemical Analysis
Biochemical Properties
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a significant role in biochemical reactions. It can be used as a reagent to borylate arenes .
Cellular Effects
Given its role in borylating arenes , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level through its role in borylating arenes . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known to interact with arenes in the process of borylation , which suggests that it may interact with various enzymes or cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of isopropyl acetate with pinacolborane. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The process involves heating the reactants to a specific temperature, usually around 73°C under reduced pressure (15 mm Hg), to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boronic acid derivatives.
Reduction: Reduction reactions can convert the boron-containing ring into other functional groups.
Substitution: The phenol group can participate in substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include boronic acids, substituted phenols, and other boron-containing compounds that are useful intermediates in organic synthesis .
Scientific Research Applications
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Suzuki coupling reaction, which is a key method for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the phenol group.
Isopropoxyboronic acid pinacol ester: Similar boron-containing compound used in organic synthesis.
Isopropyl pinacol borate: Another boron-containing compound with similar reactivity.
Uniqueness
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its combination of a phenol group and a boron-containing dioxaborolane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-10(2)12-9-11(7-8-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10,17H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMJGWSQBFTIGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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